molecular formula C20H24ClN3O3S B5713005 ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride

ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride

Cat. No. B5713005
M. Wt: 421.9 g/mol
InChI Key: FJCKHECECLXBSM-UHFFFAOYSA-N
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Description

Ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, also known as Etazolate, is a synthetic compound that belongs to the phenothiazine family. It was first synthesized in the 1960s and has been extensively studied for its various pharmacological properties. Etazolate has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is not fully understood. It has been suggested that ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride may act by modulating the GABAergic system, which is involved in the regulation of anxiety and seizures. ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been shown to inhibit the activity of phosphodiesterase type IV (PDE4), an enzyme that is involved in the breakdown of cyclic AMP (cAMP). By inhibiting PDE4, ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride increases the levels of cAMP, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease. ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to increase the levels of cAMP, which has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its various pharmacological properties, which makes it a useful tool for studying the GABAergic system and the cAMP signaling pathway. However, there are also some limitations to using ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride in lab experiments. ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has not been extensively studied in humans, so its safety and efficacy in humans are not well established. In addition, the exact mechanism of action of ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride. One area of research could be to further investigate the mechanism of action of ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride. Another area of research could be to investigate the safety and efficacy of ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride in humans. ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride could also be studied for its potential use in the treatment of neurological disorders such as anxiety, epilepsy, stroke, traumatic brain injury, and Alzheimer's disease. Finally, ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride could be used as a tool for studying the GABAergic system and the cAMP signaling pathway.

Synthesis Methods

Ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can be synthesized by the condensation of 2-aminobenzoic acid ethyl ester with N-ethyl-beta-alanine, followed by cyclization with thionyl chloride and phenothiazine. The resulting product is then carbamoylated with ethyl chloroformate to give ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride. The overall yield of the synthesis is around 50%.

Scientific Research Applications

Ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been extensively studied for its various pharmacological properties. It has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, ethyl [10-(N-ethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl N-[10-[3-(ethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S.ClH/c1-3-21-12-11-19(24)23-15-7-5-6-8-17(15)27-18-10-9-14(13-16(18)23)22-20(25)26-4-2;/h5-10,13,21H,3-4,11-12H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCKHECECLXBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[10-(3-Ethylamino-propionyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester

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